(5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting properties such as antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of pyrimidine compounds are often explored for their potential as pharmaceutical agents. This compound could be investigated for its efficacy in treating various diseases or conditions.
Industry
Industrially, this compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-chlorobenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-(4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
(5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of both chloro and methoxy substituents on the benzylidene group. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-3-13-6-4-5-7-16(13)23-19(25)14(18(24)22-20(23)26)10-12-8-9-17(27-2)15(21)11-12/h4-11H,3H2,1-2H3,(H,22,24,26)/b14-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBOOFMWWMZHCU-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)Cl)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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